Cas no 1807277-58-2 (Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate)

Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate
-
- インチ: 1S/C12H11F2NO4/c1-2-18-11(17)8-4-3-7(5-15)9(6-16)10(8)19-12(13)14/h3-4,12,16H,2,6H2,1H3
- InChIKey: ZUWYVCZSJJKOEA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)OCC)=CC=C(C#N)C=1CO)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 79.6
Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018549-1g |
Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate |
1807277-58-2 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate 関連文献
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoateに関する追加情報
Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate (CAS No. 1807277-58-2): A Multifaceted Compound in Modern Chemical Biology
Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate, identified by its CAS number 1807277-58-2, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular medicine. The presence of multiple functional groups, including a cyano group, difluoromethoxy moiety, and a hydroxymethyl substituent, endows it with unique chemical properties that make it a promising candidate for further exploration.
The structural composition of Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate is pivotal in understanding its biological activity. The cyano group (-CN) introduces a polar and electronegative moiety, which can participate in hydrogen bonding and influence the compound's solubility and reactivity. The difluoromethoxy group (-OCHF2) adds fluorine atoms, known for their ability to modulate metabolic pathways and enhance binding affinity to biological targets. Additionally, the hydroxymethyl group (-CH2OH) provides a hydrophilic surface, facilitating interactions with water-soluble biomolecules. This combination of functional groups makes the compound a versatile tool for investigating various biochemical pathways.
In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate has been studied for its potential role in modulating inflammatory responses and oxidative stress. Research indicates that the compound may interact with enzymes and receptors involved in these processes, offering a basis for developing new treatments for chronic inflammatory diseases and neurodegenerative disorders. The difluoromethoxy group, in particular, has been shown to enhance the bioavailability of drug molecules, making it an attractive feature for pharmaceutical design.
The synthesis of Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate involves a series of well-defined chemical reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of benzoic acid derivatives, where selective substitution at the aromatic ring is achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The introduction of the cyano group can be accomplished via cyanation reactions, while the hydroxymethyl group is often added through reduction or hydroboration reactions. The final step involves the incorporation of the difluoromethoxy group, which can be achieved using fluorinating agents under controlled conditions.
The pharmacological properties of Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate have been evaluated through both in vitro and in vivo studies. In cell-based assays, the compound has demonstrated inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. Furthermore, preclinical studies have shown that it may protect against oxidative damage by modulating the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutics targeting inflammation and oxidative stress-related diseases.
The potential applications of Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate extend beyond its anti-inflammatory properties. Its structural features make it a valuable scaffold for designing molecules with enhanced binding affinity to specific biological targets. For instance, the presence of both hydrophobic and hydrophilic regions allows for optimal interactions with membrane-bound receptors and intracellular enzymes. This characteristic is particularly important in drug design, where achieving high selectivity and efficacy is crucial.
Advances in computational chemistry have further enhanced the understanding of how Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate interacts with biological systems. Molecular docking studies have been used to predict binding modes and affinities between the compound and target proteins. These simulations provide valuable insights into how structural modifications can optimize biological activity, guiding the design of next-generation derivatives with improved therapeutic profiles. Additionally, virtual screening techniques have been employed to identify potential drug candidates from large libraries of compounds, streamlining the drug discovery process.
The synthesis and characterization of Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate also highlight advancements in synthetic methodologies that enable efficient production of complex molecules. Modern techniques such as flow chemistry and continuous manufacturing have improved scalability and reproducibility in organic synthesis. These innovations not only facilitate research but also pave the way for industrial applications in pharmaceutical manufacturing. The ability to produce high-purity compounds like this one under controlled conditions is essential for ensuring consistency in biological assays and clinical trials.
In conclusion, Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate (CAS No. 1807277-58-2) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a versatile tool for investigating inflammatory processes, oxidative stress, and other critical biological pathways. The compound's synthetic accessibility and pharmacological properties position it as a promising candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, it will undoubtedly play an important role in advancing our understanding of molecular medicine.
1807277-58-2 (Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate) 関連製品
- 2168114-57-4(3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)
- 2416234-34-7(tert-butyl N-{2-(2-hydroxyethyl)(imino)oxo-lambda6-sulfanylethyl}carbamate)
- 1178466-78-8(2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol)
- 1361864-63-2(3-Chloro-4-(2,5-dichlorophenyl)pyridine)
- 1252444-84-0(N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide)
- 35371-40-5(2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole)
- 2228352-17-6(1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine)
- 2294233-34-2([1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl fluoride)
- 63362-42-5(Methyl 6-(hydroxy(phenyl)methyl)nicotinate)
- 198560-10-0(fmoc-homo-l-tyrosine)




